

Decoglurant (RO4995819) discovery and history

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Compound of Interest

Compound Name: Decoglurant

Cat. No.: B607041

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An in-depth technical guide on the discovery and history of **Decoglurant** (RO4995819) is hampered by the limited availability of specific preclinical data in the public domain. Despite a comprehensive search, the primary discovery and characterization paper detailing the synthesis, binding affinities (IC50/Ki values), and detailed in vivo pharmacokinetic and efficacy studies for **Decoglurant** (RO4995819) could not be located. The available information primarily focuses on its clinical development and the ultimate discontinuation due to a lack of efficacy in Phase II trials for major depressive disorder.

This guide, therefore, synthesizes the available information from preclinical and clinical studies on **Decoglurant** and related mGlu2/3 receptor modulators to provide a comprehensive overview. It should be noted that where specific data for **Decoglurant** is unavailable, general methodologies and data for similar compounds or assays are provided for context.

Introduction to Decoglurant (RO4995819)

Decoglurant, also known as RO4995819, is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGlu2/3).^{[1][2][3]} Developed by Hoffmann-La Roche, it was investigated as a potential adjunctive therapy for major depressive disorder (MDD).^{[4][5]} The rationale for its development was based on the growing body of evidence implicating the glutamatergic system in the pathophysiology of depression. Specifically, antagonism of mGlu2/3 receptors was hypothesized to produce rapid antidepressant effects.

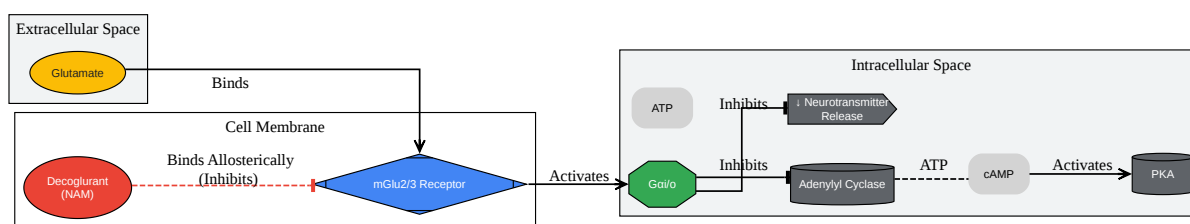
Decoglurant progressed to Phase II clinical trials but was ultimately discontinued due to a failure to demonstrate significant antidepressant or procognitive effects compared to placebo in patients with partially refractory MDD.

Mechanism of Action and Signaling Pathway

Decoglurant functions as a negative allosteric modulator, meaning it binds to a site on the mGlu2/3 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby decreasing the receptor's activity.

The mGlu2 and mGlu3 receptors are G-protein coupled receptors (GPCRs) belonging to Group II. They are primarily coupled to the Gi/o signaling pathway. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Presynaptically, their activation leads to an inhibition of neurotransmitter release, including glutamate itself, acting as autoreceptors. By antagonizing these receptors, **Decoglurant** is expected to disinhibit glutamate release in key brain regions, leading to downstream effects that may underlie its putative antidepressant action.

Signaling Pathway of mGlu2/3 Receptor Activation



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Caption: Simplified signaling pathway of the mGlu2/3 receptor and the inhibitory action of **Decoglurant**.

Preclinical Development

While specific quantitative data for **Decoglurant**'s preclinical profile is not publicly available, reports indicate it demonstrated activity in animal models of depression and cognitive dysfunction.

In Vitro Pharmacology

Decoglurant is a negative allosteric modulator of both mGluR2 and mGluR3. The specific IC₅₀ or K_i values, which quantify the potency of its binding and inhibitory activity at these receptors, are not available in the reviewed literature.

In Vivo Efficacy Models

Decoglurant was reported to show efficacy in the following preclinical models:

- **Chronic Mild Stress (CMS) Model in Rats:** This model is used to induce a state of anhedonia in rodents, considered a core symptom of depression. **Decoglurant** was shown to reduce the anhedonic index in this model.
- **Scopolamine-Induced Cognitive Deficit in Non-Human Primates:** This model assesses procognitive effects. **Decoglurant** was found to rescue scopolamine-induced attention deficits.

Pharmacokinetics

Detailed pharmacokinetic parameters for **Decoglurant** in preclinical species (e.g., half-life, bioavailability, brain penetration) are not available in the public literature.

Clinical Development

Decoglurant progressed to Phase I and Phase II clinical trials.

Phase I Studies

Several Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of **Decoglurant**.

Phase II Study (NCT01457677)

A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of **Decoglurant** as an adjunctive treatment in patients with MDD who had an inadequate response to ongoing treatment with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Table 1: Overview of the Phase II Clinical Trial (NCT01457677) of **Decoglurant**

Parameter	Description
Trial Identifier	NCT01457677
Status	Completed
Indication	Major Depressive Disorder (partially refractory)
Intervention	Decoglurant (5 mg, 15 mg, 30 mg daily) or Placebo as adjunct to SSRI/SNRI
Primary Outcome	Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to end of 6 weeks of treatment
Number of Participants	357
Key Findings	No significant difference between any Decoglurant dose and placebo in reducing MADRS scores. No significant procognitive effects observed. The drug was generally well-tolerated.

The study concluded that **Decoglurant** did not demonstrate antidepressant or procognitive effects in this patient population. A high placebo response was noted as a potential confounding factor.

Experimental Protocols (General Methodologies)

As specific protocols for **Decoglurant** are not available, the following are generalized methodologies for the types of experiments likely conducted during its preclinical development.

mGlu2/3 Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of a compound for its target receptor.

Objective: To determine the IC₅₀ and/or K_i of **Decoglurant** for mGlu2 and mGlu3 receptors.

Materials:

- Cell membranes prepared from cell lines stably expressing human or rat mGlu2 or mGlu3 receptors.
- A radiolabeled ligand that binds to the allosteric site (e.g., a tritiated NAM) or an orthosteric antagonist radioligand (e.g., [3H]-LY341495).
- **Decoglurant** at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (**Decoglurant**) in the assay buffer. To determine non-specific binding, a high concentration of a known non-radioactive ligand is used.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of **Decoglurant** that inhibits 50% of the specific binding of

the radioligand. The K_i value can then be calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rodents (General Protocol)

The FST is a common behavioral test used to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of **Decoglurant**.

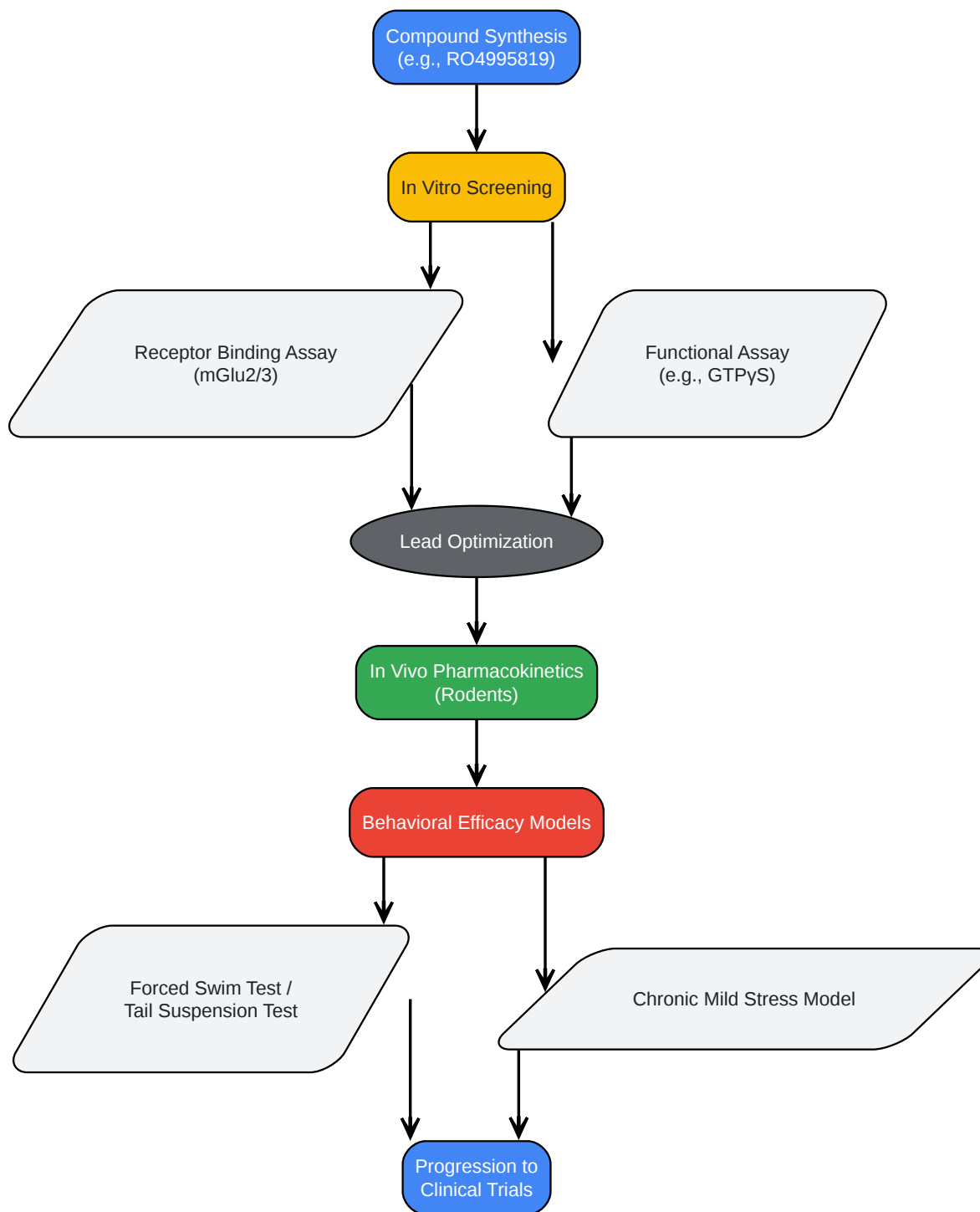
Materials:

- Male rats or mice.
- A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- **Decoglurant** at various doses.
- Vehicle control.
- A video recording and analysis system.

Procedure:

- Pre-test Session (for rats): On the first day, animals are placed in the water tank for a 15-minute habituation session.
- Test Session: 24 hours later, the animals are administered **Decoglurant** or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back into the swim tank for a 5-minute test session.
- Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded and scored, typically by a trained observer blinded to the treatment conditions or using automated software.
- Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Workflow for Preclinical Antidepressant Screening



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Caption: A generalized workflow for the preclinical discovery and development of an antidepressant compound.

Conclusion and Future Directions

The development of **Decoglurant** (RO4995819) represents a significant effort to translate the promising preclinical rationale for mGlu2/3 receptor antagonism into a novel therapy for depression. Despite a sound theoretical basis and evidence of target engagement in preclinical models, **Decoglurant** ultimately failed to demonstrate clinical efficacy. This outcome highlights the challenges in translating findings from animal models of depression to human clinical populations.

Several factors could have contributed to the clinical trial failure, including the high placebo response rate, potential issues with patient selection, or the possibility that non-selective antagonism of both mGlu2 and mGlu3 receptors is not the optimal therapeutic strategy. Future research in this area may focus on developing more selective mGlu2 or mGlu3 antagonists or identifying patient populations that are more likely to respond to this mechanism of action. The story of **Decoglurant** serves as a crucial case study for drug development professionals in the complex field of psychiatric pharmacotherapy.

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